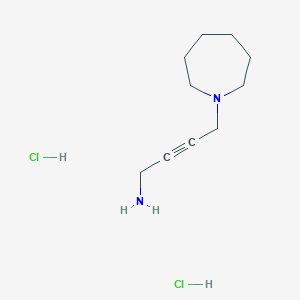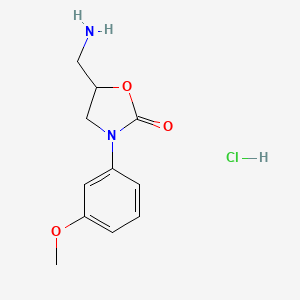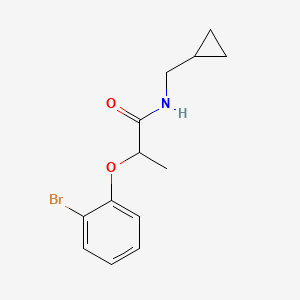
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” has been reported in the literature . For instance, a base-mediated decarboxylative annulation of ynones with methyl 2-(2-bromophenyl)acetates has been developed . This method proceeds through a tandem [2 + 4] annulation, ring-opening decarboxylative reaction, and the intramolecular nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” can be inferred from its name. It likely contains a propanamide group (a three-carbon chain with an amide functional group), a cyclopropylmethyl group (a three-membered carbon ring attached to a methyl group), and a 2-bromophenoxy group (a phenyl ring with a bromine atom and an oxygen atom attached at the 2-position) .Scientific Research Applications
Environmental Presence and Risks
A critical review highlighted the occurrence of novel brominated flame retardants (NBFRs) in indoor environments, emphasizing the increasing application of NBFRs and the need for research on their occurrence, environmental fate, and toxicity. This review identified significant knowledge gaps for several NBFRs, underscoring the importance of monitoring and studying these compounds due to their potential risks (Zuiderveen, Slootweg, & de Boer, 2020).
Toxicology and Health Implications
Research on the toxicological effects of brominated compounds such as 2,4,6-tribromophenol (TBP) has revealed their widespread production and environmental presence. The review discusses TBP's role as both an intermediate in the synthesis of brominated flame retardants and a degradation product, highlighting its ubiquity in the environment and the need for further understanding of its toxicokinetics and toxicodynamics (Koch & Sures, 2018).
Mechanisms of Action and Clinical Potential
Another area of research focuses on the pharmacological properties and molecular mechanisms of compounds with structural similarities, exploring their therapeutic potential and pharmaceutical development. This includes investigations into their antioxidant, anti-inflammatory, and antimicrobial activities, providing insights into their possible health benefits and applications in treating various diseases (Meeran et al., 2017).
Future Directions
The future directions for research on “2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide” could include further exploration of its synthesis, chemical reactions, and potential applications . Additionally, more detailed studies on its physical and chemical properties, as well as safety and hazards, would be beneficial.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-9(13(16)15-8-10-6-7-10)17-12-5-3-2-4-11(12)14/h2-5,9-10H,6-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPGSCUYXLBQRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CC1)OC2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(cyclopropylmethyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



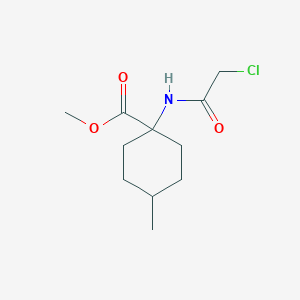
methanol](/img/structure/B1377765.png)
![2-Amino-6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-3-ium bromide](/img/structure/B1377766.png)
![5-Azetidin-3-yl-3-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1377768.png)
![3-allyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377769.png)
![3-allylbenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377770.png)
![3-allyl-6-fluorobenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377771.png)
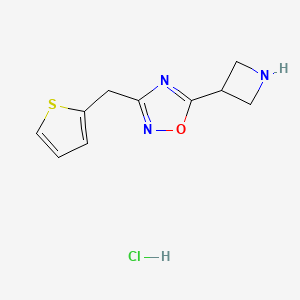
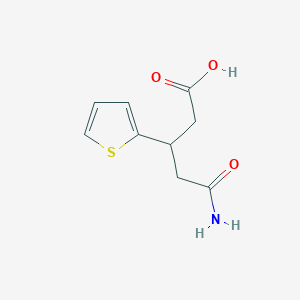
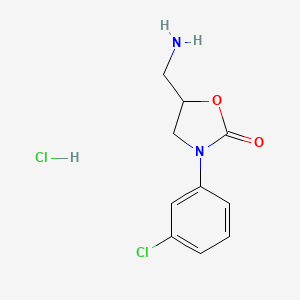
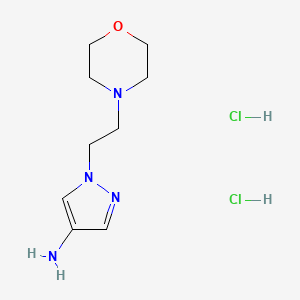
![3-allyl-6-methoxybenzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1377778.png)
